

Application Note and Protocol: HPLC Purification of H-Lys-Asp-OH

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Compound of Interest

Compound Name: *H-Lys-Asp-OH*

Cat. No.: *B3250847*

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This document provides a comprehensive guide for the purification of the dipeptide **H-Lys-Asp-OH** using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

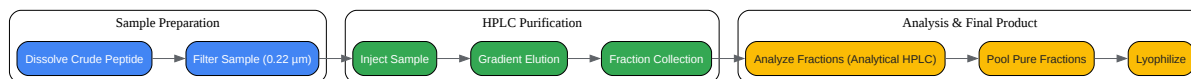
Introduction

H-Lys-Asp-OH is a dipeptide composed of L-lysine and L-aspartic acid. As with most synthetic peptides, the crude product obtained after synthesis contains various impurities, such as deletion sequences, incompletely deprotected peptides, and other by-products.^[1] Purification is a critical step to isolate the target peptide and ensure its suitability for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification, offering high resolution and recovery.^[1] ^[2] This technique separates the target peptide from impurities based on differences in their hydrophobicity.^[1]^[3]

This application note details a standard RP-HPLC method for the purification of **H-Lys-Asp-OH**, along with an alternative ion-exchange chromatography approach.

Experimental Workflow

The overall workflow for the purification of **H-Lys-Asp-OH** is depicted in the diagram below. This process begins with the preparation of the crude peptide sample, followed by HPLC purification, fraction analysis, and finally, lyophilization to obtain the pure product.



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References

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